
2',6'-Dibromo-4'-fluoroacetophenone
Descripción general
Descripción
“2’,6’-Dibromo-4’-fluoroacetophenone” is a chemical compound with the formula C8H6BrFO. It is also known by other names such as ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide, Ethanone, 2-bromo-1- (4-fluorophenyl)-, Acetophenone, 2-bromo-4’-fluoro-, and 2-bromo-1- (4-fluorophenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of “2’,6’-Dibromo-4’-fluoroacetophenone” can be represented as FC6H4COCH2Br . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
The compound “2’,6’-Dibromo-4’-fluoroacetophenone” has a molecular weight of 217.04 . It is a solid substance with a boiling point of 150 °C/12 mmHg and a melting point of 47-49 °C .Aplicaciones Científicas De Investigación
1. Biological Baeyer–Villiger Oxidation Studies
2',6'-Dibromo-4'-fluoroacetophenone has been used in the study of biological Baeyer–Villiger oxidation of acetophenones. A research conducted by Moonen, Rietjens, and van Berkel (2001) utilized 19F NMR to characterize the time-dependent conversion of various fluorinated acetophenones. This study highlights the biological conversion of ring-substituted acetophenones to phenyl acetates, which are valuable for producing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
2. Polymer-Supported Reagents in Organic Synthesis
Another application of this compound is in the context of organic synthesis education. Pohl and Schwarz (2008) described an experiment for undergraduate organic laboratories where 2-bromoacetophenone is converted to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source. This introduces students to the utility of solid-phase reagents in organic synthesis and the unique uses of fluorine in molecular design (Pohl & Schwarz, 2008).
3. Studies on Lithium Enolate of 4-Fluoroacetophenone
Kolonko, Wherritt, and Reich (2011) conducted mechanistic studies on the lithium enolate of 4-fluoroacetophenone. Their research involved a rapid-injection NMR study of enolate formation, dynamics, and aldol reactivity. This study provides insights into the solution chemistry of lithium enolates, which are widely used nucleophiles (Kolonko, Wherritt, & Reich, 2011).
4. Reactions with Aromatic Ketones
Research by Barrio et al. (2001) investigated the reactions of a hexahydride−osmium complex with aromatic ketones, including fluorinated aromatic ketones like 2,6-difluoroacetophenone. This study provides significant insights into the CH and CF bond activation in aromatic ketones (Barrio et al., 2001).
5. Synthesis of Novel Oxime Ether Pyrethroids
Aiping Liu et al. (2005) synthesized a series of novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, including 2-methylthio-4'-fluoroacetophenone oxime O-ethers, demonstrating notable insecticidal activity against various pests. This synthesis highlights the potential of fluorinated acetophenones in developing new insecticides (Liu et al., 2005).
Safety and Hazards
“2’,6’-Dibromo-4’-fluoroacetophenone” is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(2,6-dibromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRFRSEIVQUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)
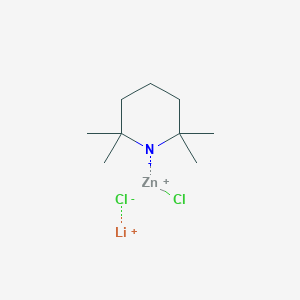
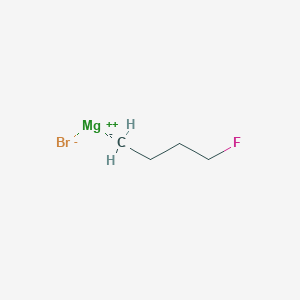
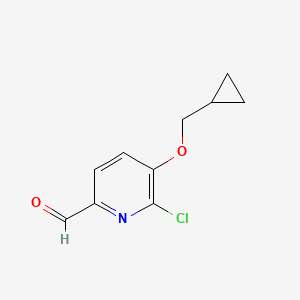
![(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B1413230.png)
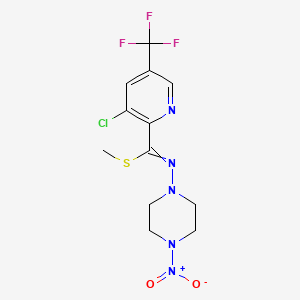
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)
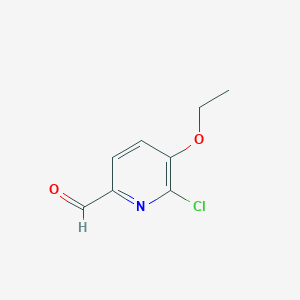

![Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1413242.png)
